
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide, also known as STS, is a chemical compound that has been extensively studied for its potential therapeutic applications. STS is a sulfonamide derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been shown to reduce the production of reactive oxygen species and prevent oxidative stress.
実験室実験の利点と制限
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, its solubility in water is limited, which can make it difficult to use in certain experiments. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide also has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide research. One area of interest is the development of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide as a potential anti-cancer agent. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the development of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide as a potential anti-inflammatory agent. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to reduce the production of inflammatory cytokines and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosing and administration of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide for therapeutic applications.
合成法
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide can be synthesized by reacting 2-mercaptothiazole with 3-aminobenzenesulfonamide and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified by recrystallization from a suitable solvent.
科学的研究の応用
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections.
特性
IUPAC Name |
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S3/c12-20(16,17)9-3-1-2-8(6-9)14-10(15)7-19-11-13-4-5-18-11/h1-6H,7H2,(H,14,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRZCPPECGCKDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CSC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-carbamoyl-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7530151.png)
![4-bromo-N-cyclopropyl-N-[(5-methylfuran-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7530153.png)
![1-[1-[(5-Chlorothiadiazol-4-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7530159.png)

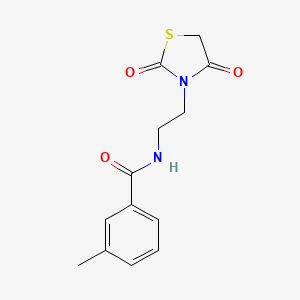
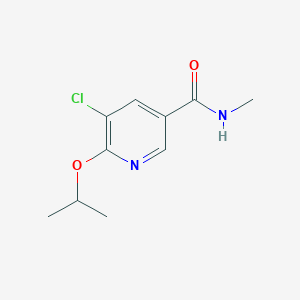
![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

![1-[[4-(2,5-Dimethylthiophen-3-yl)-1,3-thiazol-2-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7530189.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)
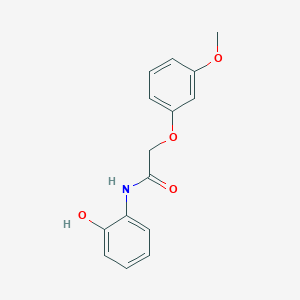
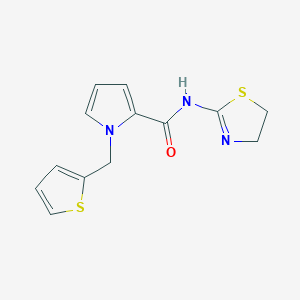
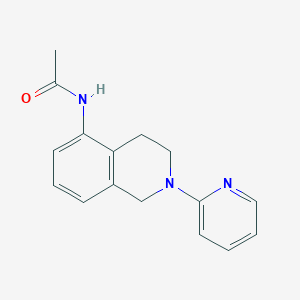
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)